![molecular formula C8H5NOS B112578 Benzo[d]thiazole-5-carbaldehyde CAS No. 394223-38-2](/img/structure/B112578.png)

Benzo[d]thiazole-5-carbaldehyde

Vue d'ensemble

Description

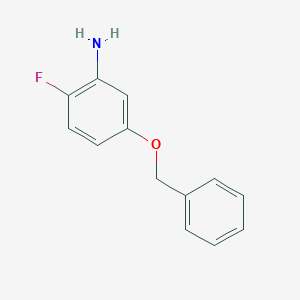

Benzo[d]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5NOS . It is a solid substance and has a molecular weight of 163.2 . The IUPAC name for this compound is 1,3-benzothiazole-5-carbaldehyde .

Synthesis Analysis

A novel thiazole-based carbaldehyde bearing benzimidazole fluorophore as the receptor unit for F− anion was prepared by multi-step synthesis . Another synthesis method involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of Benzo[d]thiazole-5-carbaldehyde was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The product formation involves cascade hydroxyl thiocyanation of the C═C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .Physical And Chemical Properties Analysis

Benzo[d]thiazole-5-carbaldehyde is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Green Chemistry Synthesis

Benzo[d]thiazole derivatives are synthesized through green chemistry processes, which are environmentally friendly and sustainable. The condensation of 2-aminobenzenethiol with various substrates like aldehydes, ketones, acids, and acyl chlorides, as well as the cyclization of thioamide or carbon dioxide (CO2), are common methods. These processes are significant because they minimize the use of hazardous substances and reduce waste .

Medicinal Chemistry

In the realm of medicinal chemistry, benzo[d]thiazole-5-carbaldehyde plays a crucial role. It is involved in the synthesis of compounds with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective properties .

Pharmaceutical Applications

The compound is used to create pharmaceuticals with various therapeutic effects. For instance, it’s involved in the development of antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, antifungal medications including abafungin, and anticancer agents like tiazofurin. Additionally, it has applications in anti-diabetic, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Biological Activity Screening

Benzo[d]thiazole derivatives are screened for a multitude of biological activities. This includes testing for analgesic and anti-inflammatory properties, which are crucial in the development of new pain relief and anti-inflammatory medications .

Antifungal Medication

Specifically, benzo[d]thiazole-5-carbaldehyde derivatives like abafungin are used topically to treat skin infections caused by various fungi. This showcases the compound’s role in addressing dermatological conditions .

Enzyme Inhibition

The compound is also researched for its potential as an enzyme inhibitor. Enzyme inhibitors are important in the treatment of diseases where the regulation of enzyme activity is necessary. They can be used to treat conditions such as Parkinson’s disease, Alzheimer’s, and certain types of cancer .

Mécanisme D'action

Target of Action

Benzo[d]thiazole-5-carbaldehyde has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making Benzo[d]thiazole-5-carbaldehyde an effective anti-tubercular agent .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the survival of the bacteria .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have good absorption and distribution characteristics

Result of Action

The result of the action of Benzo[d]thiazole-5-carbaldehyde is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to the death of the bacteria .

Orientations Futures

Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes, which are structurally similar to Benzo[d]thiazole-5-carbaldehyde, have been used as building blocks for two-coordinate Cu(I) complexes exhibiting fast and efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of luminescent materials .

Propriétés

IUPAC Name |

1,3-benzothiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEMSAXFUBUVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619203 | |

| Record name | 1,3-Benzothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazole-5-carbaldehyde | |

CAS RN |

394223-38-2 | |

| Record name | 5-Benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394223-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)